molecular formula C22H22Cl2N4O2S B5855151 [1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-phenylpentylideneamino]carbamimidothioate

[1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-phenylpentylideneamino]carbamimidothioate

Cat. No.: B5855151
M. Wt: 477.4 g/mol
InChI Key: UNNYIKBSJHMCBG-YZSQISJMSA-N
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Description

[1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-phenylpentylideneamino]carbamimidothioate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group, a dioxopyrrolidinyl moiety, and a phenylpentylideneamino carbamimidothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-phenylpentylideneamino]carbamimidothioate typically involves multiple steps, starting with the preparation of the core pyrrolidinyl structure. This is followed by the introduction of the dichlorophenyl group and the phenylpentylideneamino carbamimidothioate moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-phenylpentylideneamino]carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form

Scientific Research Applications

Chemistry

In chemistry, [1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-phenylpentylideneamino]carbamimidothioate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound could be used in studies involving enzyme inhibition or protein binding, given its potential to interact with biological macromolecules.

Medicine

In medicine, [1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-phenylpentylideneamino]carbamimidothioate might be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-phenylpentylideneamino]carbamimidothioate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets [1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-phenylpentylideneamino]carbamimidothioate apart from these similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

[1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-phenylpentylideneamino]carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N4O2S/c1-2-3-9-17(14-7-5-4-6-8-14)26-27-22(25)31-19-13-20(29)28(21(19)30)18-12-15(23)10-11-16(18)24/h4-8,10-12,19H,2-3,9,13H2,1H3,(H2,25,27)/b26-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNYIKBSJHMCBG-YZSQISJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=NN=C(N)SC1CC(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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